![molecular formula C26H24N2O4S B2709787 2-[3-(3,4-dimethylphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-phenylacetamide CAS No. 872207-52-8](/img/structure/B2709787.png)
2-[3-(3,4-dimethylphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[3-(3,4-dimethylphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-phenylacetamide, also known as DMXAA, is a small molecule drug that has been studied for its potential use in cancer treatment. DMXAA was first discovered in the 1990s and has since been the subject of numerous scientific studies. In
Scientific Research Applications
Novel Phosphodiesterase 4 Inhibitor
A study discusses CHF6001, a novel phosphodiesterase 4 (PDE4) inhibitor with potent anti-inflammatory properties and a wide therapeutic window, suitable for topical pulmonary administration. This compound, through its design for inhaled administration, demonstrates significant effectiveness in suppressing antigen-induced eosinophilia and neutrophil infiltration in animal models, highlighting its potential application in the treatment of asthma and chronic obstructive respiratory disease without causing nausea and emesis associated with other PDE4 inhibitors (Villetti et al., 2015).
Antiviral and Antiapoptotic Effects
Another research focuses on a novel anilidoquinoline derivative evaluated for its therapeutic efficacy against Japanese encephalitis. The compound exhibited significant antiviral and antiapoptotic effects in vitro and demonstrated decreased viral load and increased survival in animal models. This study underscores the potential of quinoline derivatives in developing treatments for viral infections (Ghosh et al., 2008).
Structural Aspects and Properties
Research into the structural aspects of amide-containing isoquinoline derivatives explores their formation of gels and crystalline solids upon treatment with different acids. These compounds' ability to form inclusion complexes with enhanced fluorescence emission properties suggests their utility in material science and fluorescence-based applications (Karmakar et al., 2007).
Anticancer Activity
A study on diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate derivatives reports moderate to high levels of antitumor activities against various cancer cell lines. The findings suggest that these compounds, through their ability to arrest cancer cells in specific stages of the cell cycle and induce apoptosis, hold promise as potential anticancer agents (Fang et al., 2016).
Synthesis and Molecular Docking
Another investigation presents the synthesis of chloroquinoline derivatives incorporating the benzene-sulfonamide moiety, showing significant anticancer activity against various cancer cell lines. The study highlights the importance of integrating different biologically active moieties to discover novel anticancer agents and the use of molecular docking to explore their mechanisms of action (Ghorab et al., 2016).
properties
IUPAC Name |
2-[3-(3,4-dimethylphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4S/c1-17-9-12-23-22(13-17)26(30)24(33(31,32)21-11-10-18(2)19(3)14-21)15-28(23)16-25(29)27-20-7-5-4-6-8-20/h4-15H,16H2,1-3H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTZLIXIUNJYDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC(=C(C=C3)C)C)CC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3,4-dimethylphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-phenylacetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.